molecular formula C9H6INO2 B12855850 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone

1-(7-Iodobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12855850
M. Wt: 287.05 g/mol
InChI Key: MGRRJNOPJVQDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Iodobenzo[d]oxazol-2-yl)ethanone (CAS 1806283-59-9) is a chemical reagent based on the benzoxazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Benzoxazole derivatives are extensively studied for their diverse biological activities, with research indicating potent in vitro antibacterial and antifungal properties against strains such as Escherichia coli , Pseudomonas aeruginosa , and Candida albicans . Furthermore, this class of compounds has demonstrated promising anticancer activity in assays against human colorectal carcinoma (HCT116) and other cancer cell lines, with some derivatives showing efficacy comparable to standard chemotherapeutic agents . The iodine substituent on the benzoxazole core makes this compound a valuable synthetic intermediate for further chemical exploration and derivatization, particularly in the development of new therapeutic candidates . As a key building block, it enables researchers to investigate structure-activity relationships and develop novel chemical entities for biological evaluation. This product is intended for research purposes as a biochemical tool and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For Use Only by Qualified Researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

1-(7-iodo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3

InChI Key

MGRRJNOPJVQDFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)I

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone, and how does the iodination step influence yield?

  • Methodology : Start with the benzo[d]oxazole core. Acetylation via reflux with acetyl chloride (similar to ) can introduce the ethanone group. For iodination at the 7-position, electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine may be required.
  • Critical Factors : Steric hindrance from the acetyl group may reduce iodination efficiency. Optimize temperature (0–25°C) and stoichiometry (1.1–1.3 eq iodine source) to mitigate side reactions.
  • Validation : Confirm regioselectivity via 1H^1H-NMR (downfield shifts for aromatic protons) and mass spectrometry .

Q. Which solvents and catalysts are most effective for functionalizing the ethanone group in this compound?

  • Insights : Rhodium-catalyzed additions (e.g., arylboronic acids) show high enantioselectivity with (S,S,S,S)-Wingphos ligands. Toluene outperforms tert-butyl methyl ether due to better catalyst stability, as seen in analogous benzo[d]oxazole systems .
  • Data Contradiction : While both solvents give comparable yields (Table 3 in ), toluene’s robustness in preventing catalyst deactivation makes it preferable for scaled reactions.

Advanced Research Questions

Q. How does the 7-iodo substituent affect electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The iodine atom increases electron-withdrawing character, polarizing the benzo[d]oxazole ring. This enhances oxidative addition in Pd- or Ni-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Experimental Design : Compare catalytic efficiency using Pd(OAc)2_2/SPhos vs. Ni(COD)2_2/dtbpy. Monitor reaction progress via HPLC to assess iodobenzoxazole’s stability under varying conditions (e.g., temperature, base).
  • Reference : Analogous nickel-catalyzed carbonylations () suggest iodine’s role in stabilizing transition states via halogen bonding .

Q. What strategies resolve contradictions in solvent-dependent enantioselectivity during catalytic asymmetric synthesis?

  • Case Study : In Rh-catalyzed arylboronic acid additions (), solvent polarity and coordination ability influence enantiomeric excess (ee). For example, toluene’s non-polar nature minimizes competitive binding of solvent molecules to the Rh center, enhancing ligand control.
  • Resolution : Use linear free-energy relationships (LFERs) to correlate solvent parameters (e.g., Kamlet-Taft π*) with ee. If contradictions persist (e.g., THF vs. DCM), probe catalyst speciation via 31P^{31}P-NMR .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Approach : Apply density-functional theory (DFT) to model interactions with biological targets (e.g., kinases). The Colle-Salvetti correlation-energy functional ( ) accurately predicts electron density distributions, aiding in pharmacophore mapping.
  • Validation : Compare DFT-predicted binding affinities with experimental IC50_{50} values from kinase assays (e.g., TrkA inhibition studies in ). Discrepancies may arise from solvation effects not captured in gas-phase calculations .

Methodological Considerations

  • Characterization : Use 13C^{13}C-NMR to distinguish the ethanone carbonyl (δ ~200 ppm) from aromatic carbons. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (expected [M+H]+^+ for C9_9H7_7INO2_2: 288.9504).
  • Stability Testing : Monitor iodine loss under basic/acidic conditions via TLC or LC-MS. If degradation occurs, consider protecting-group strategies (e.g., silylation of the oxazole nitrogen).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.